molecular formula C18H24N2O4 B12312814 N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide

Cat. No.: B12312814
M. Wt: 332.4 g/mol
InChI Key: FCUZSLQMBYWEQB-UHFFFAOYSA-N
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Description

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide (CAS: 105628-64-6) is a specialized phthalimide derivative featuring a tertiary amine protected by a tert-butoxycarbonyl (Boc) group and an n-propyl chain. Structurally, it consists of a phthalimide core linked to a Boc-protected N-n-propylaminoethyl group (Fig. 1). This compound serves as a critical intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry, where temporary amine protection is required to enable selective reactivity during multi-step reactions . Its Boc group enhances stability under basic and nucleophilic conditions while allowing deprotection under mild acidic conditions, making it advantageous for controlled synthetic workflows .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-propylcarbamate

InChI

InChI=1S/C18H24N2O4/c1-5-10-19(17(23)24-18(2,3)4)11-12-20-15(21)13-8-6-7-9-14(13)16(20)22/h6-9H,5,10-12H2,1-4H3

InChI Key

FCUZSLQMBYWEQB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide typically involves the following steps:

    Protection of the amine group: The n-propylamine is first protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-n-propylamine.

    Formation of the phthalimide derivative: The protected amine is then reacted with phthalic anhydride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The phthalimide group can be displaced by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Hydrolysis: Yields N-[2-(n-propylamino)ethyl]phthalimide.

    Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses where selective deprotection is required.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Phthalimide Derivatives

Compound Name Key Functional Groups Synthesis Method Applications References
This compound Boc-protected n-propylaminoethyl, phthalimide Boc-protection of N-n-propylethylenediamine followed by phthalimide conjugation Amine protection in multi-step synthesis
N-(2-Bromoethyl)phthalimide Bromoethyl, phthalimide Phthalimide + 1,2-dibromoethane in DMF/K₂CO₃ Nucleophilic substitution reactions (e.g., thiopyrimidinone synthesis)
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide Chlorination of N-phenylphthalimide Monomer for polyimide polymers
N-[2-(Phenylseleno)ethyl]phthalimide Phenylselenoethyl, phthalimide Reaction of N-(2-bromoethyl)phthalimide with phenylselenol Organochalcogen ligand for metal complexes
N-Isopropylphthalimide Isopropyl, phthalimide Phthalic anhydride + isopropylamine Intermediate in agrochemical synthesis
2-(N-Phthalimido)ethyl methacrylate Methacrylate, phthalimide Esterification of N-(2-hydroxyethyl)phthalimide with methacrylic acid Copolymerization for functional polymers

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